molecular formula C14H10ClN3O4S2 B2765821 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-10-7

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2765821
CAS No.: 899977-10-7
M. Wt: 383.82
InChI Key: BYXVYGGBKSOJHS-UHFFFAOYSA-N
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Description

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a nitrobenzyl group and a thiadiazine ring in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The initial step often involves the cyclization of appropriate precursors to form the thiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable chlorinating agent under controlled conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via nucleophilic substitution reactions. This step involves the reaction of the thiadiazine intermediate with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Product Formation: The final step involves the oxidation of the intermediate compound to introduce the dioxide functionality, typically using an oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the nitrobenzyl and thiadiazine moieties. Research in this area focuses on understanding its mechanism of action and potential therapeutic uses.

Medicine

In medicine, derivatives of benzo[e][1,2,4]thiadiazine are investigated for their potential as diuretics, antihypertensive agents, and other therapeutic applications. The specific biological activities of this compound are still under investigation.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic used to treat hypertension.

    Hydrochlorothiazide: Another diuretic with similar uses.

    Benzothiadiazine Derivatives: Various derivatives with different substituents that exhibit a range of biological activities.

Uniqueness

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the presence of both a nitrobenzyl group and a thiadiazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

7-chloro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXVYGGBKSOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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